molecular formula C10H13NaO2S B13161307 Sodium 4-(butan-2-YL)benzene-1-sulfinate

Sodium 4-(butan-2-YL)benzene-1-sulfinate

Cat. No.: B13161307
M. Wt: 220.27 g/mol
InChI Key: CMLLAXWRGAEUEE-UHFFFAOYSA-M
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Description

Sodium 4-(butan-2-yl)benzene-1-sulfinate: is an organosulfur compound with the molecular formula C₁₀H₁₃NaO₂S. It is a sodium salt of a sulfinic acid derivative, characterized by the presence of a butan-2-yl group attached to the benzene ring at the para position and a sulfinic acid group at the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(butan-2-yl)benzene-1-sulfinate typically involves the sulfonylation of butan-2-ylbenzene. One common method is the reaction of butan-2-ylbenzene with sulfur dioxide and sodium hydroxide under controlled conditions. The reaction proceeds as follows:

    Sulfonylation Reaction: Butan-2-ylbenzene is reacted with sulfur dioxide in the presence of a catalyst to form the corresponding sulfinic acid.

    Neutralization: The sulfinic acid is then neutralized with sodium hydroxide to form the sodium salt, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(butan-2-yl)benzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in substitution reactions, where the sulfinic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Sodium 4-(butan-2-yl)benzene-1-sulfinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various organosulfur compounds.

    Biology: It is used in the study of biological systems involving sulfur-containing compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 4-(butan-2-yl)benzene-1-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent. It can form various bonds, including S–S, N–S, and C–S bonds, depending on the reaction conditions. The molecular targets and pathways involved include the formation of sulfonyl radicals and their subsequent reactions with other molecules.

Comparison with Similar Compounds

    Sodium p-toluenesulfinate: Similar structure but with a methyl group instead of a butan-2-yl group.

    Sodium benzenesulfinate: Lacks the butan-2-yl group, making it less bulky.

    Sodium 4-ethylbenzenesulfinate: Contains an ethyl group instead of a butan-2-yl group.

Uniqueness: Sodium 4-(butan-2-yl)benzene-1-sulfinate is unique due to the presence of the butan-2-yl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its solubility and interaction with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H13NaO2S

Molecular Weight

220.27 g/mol

IUPAC Name

sodium;4-butan-2-ylbenzenesulfinate

InChI

InChI=1S/C10H14O2S.Na/c1-3-8(2)9-4-6-10(7-5-9)13(11)12;/h4-8H,3H2,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

CMLLAXWRGAEUEE-UHFFFAOYSA-M

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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